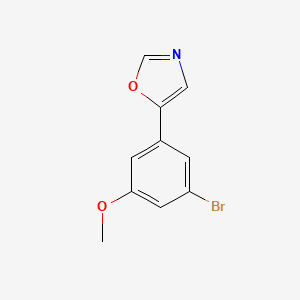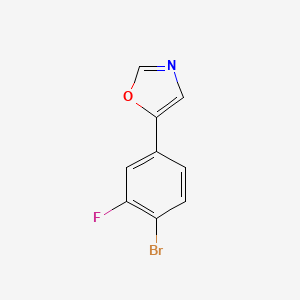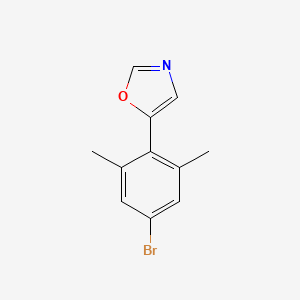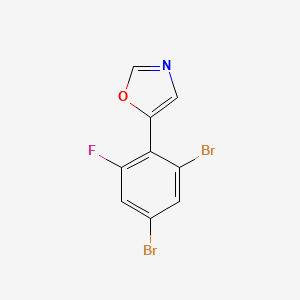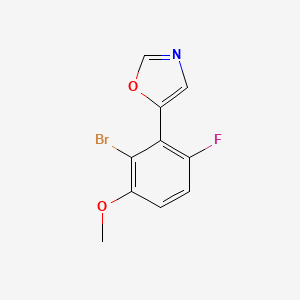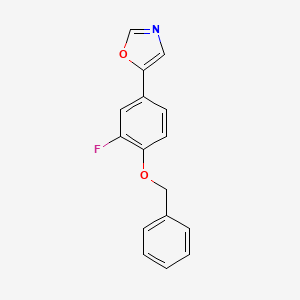
5-(6-bromo-2,3-difluorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-bromo-2,3-difluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrF2NO . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.04 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
5-(6-bromo-2,3-difluorophenyl)oxazole has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, triazoles, and thiazoles. It has also been used as a building block for the synthesis of various biologically active compounds, such as antifungal agents and inhibitors of monoamine oxidase. In addition, this compound has been used as a starting material for the synthesis of various fluorescent dyes.
作用機序
The mechanism of action of 5-(6-bromo-2,3-difluorophenyl)oxazole is not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the compound. It can also increase the acidity of the compound, which can lead to the formation of various reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. In addition, it has been shown to have antioxidant activity and to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
The main advantage of using 5-(6-bromo-2,3-difluorophenyl)oxazole in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that the compound is highly toxic and should be handled with care.
将来の方向性
The potential applications of 5-(6-bromo-2,3-difluorophenyl)oxazole are vast and there are many future directions that can be explored. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, there is potential for further research on its use as a starting material for the synthesis of various heterocyclic compounds and fluorescent dyes. Finally, there is potential for the development of new synthetic methods for the preparation of this compound.
合成法
5-(6-bromo-2,3-difluorophenyl)oxazole can be synthesized by a two-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde with bromine in an aqueous solution. This reaction results in the formation of 6-bromo-2,3-difluorobenzaldehyde. The second step involves the reaction of 6-bromo-2,3-difluorobenzaldehyde with ammonium acetate in acetic acid. This reaction yields this compound as the major product.
Safety and Hazards
The safety information available indicates that 5-(6-bromo-2,3-difluorophenyl)oxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-(6-bromo-2,3-difluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVMNWDLPRZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

